

### An In-depth Pharmacological Profile of Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: December 2025



#### Introduction

Pinaverium bromide is a quaternary ammonium compound that functions as a locally acting antispasmodic, primarily prescribed for the treatment of functional gastrointestinal disorders such as Irritable Bowel Syndrome (IBS) and functional biliary disorders.[1][2][3][4] Its therapeutic efficacy is rooted high selectivity for the smooth muscle cells of the gastrointestinal (GI) tract.[2][5][6][7] Unlike other calcium channel blockers, its molecular structure a pharmacokinetic properties limit systemic absorption, thereby minimizing cardiovascular side effects.[7][8][9] This profile makes it a valuable agent for managing symptoms like abdominal pain, bloating, and altered bowel habits associated with GI hypermotility.[2][3][10] Although it is utilized in over 6C countries, it has not been approved by the U.S. Food and Drug Administration (FDA).[1][11][12]

#### **Mechanism of Action**

**Pinaverium bromide** exerts its spasmolytic effect by acting as a selective, voltage-dependent L-type calcium channel blocker on the smooth muscle the GI tract.[1][5][7][13] The influx of extracellular calcium ions through these channels is a critical step in initiating smooth muscle contraction. By bind the 1,4-dihydropyridine binding sites on the alpha 1S subunit of the L-type calcium channels, pinaverium competitively antagonizes calcium ion influx. inhibition prevents the cascade of intracellular events that leads to muscle contraction, resulting in smooth muscle relaxation and alleviation of spasm [8][13] Its selectivity for the GI tract is a key feature, preventing significant effects on cardiovascular smooth muscle.[6][7][8]



Click to download full resolution via product page

Caption: Pinaverium Bromide's mechanism of action on a GI smooth muscle cell.

### **Pharmacodynamics**

Pinaverium's primary pharmacodynamic effect is the relaxation of GI smooth muscle. It inhibits contractions induced by various stimuli, including acetylcholine (ACh) and potassium chloride (KCl).[14][15] Its activity has been quantified in several in vitro studies. Pinaverium competitively interacts dihydropyridine binding sites and has demonstrated inhibitory effects on colonic smooth muscle from both healthy and stressed animal models.[14][10]

Check Availability & Pricing

| Parameter                                                       | Value                             | Species/Model                  | Condition                       | Reference |
|-----------------------------------------------------------------|-----------------------------------|--------------------------------|---------------------------------|-----------|
| IC <sub>50</sub> (vs. ACh-induced contraction)                  | 0.91 μΜ                           | Rat (non-stressed)             | Colonic circular muscle strips  | [14]      |
| 1.66 μΜ                                                         | Rat (cold-restraint stressed)     | Colonic circular muscle strips | [14]                            |           |
| 1.0 x 10 <sup>-6</sup> M (1.0 μM)                               | Canine                            | Colonic circular smooth muscle | [18]                            | -         |
| IC <sub>50</sub> (vs. KCl-induced contraction)                  | 3.80 μΜ                           | Rat (non-stressed)             | Colonic circular muscle strips  | [14]      |
| 8.13 μΜ                                                         | Rat (cold-restraint stressed)     | Colonic circular muscle strips | [14]                            |           |
| IC <sub>50</sub> (L-type Ca <sup>2+</sup> channels)             | 1.5 μΜ                            | Rabbit                         | Jejunal smooth muscle cells     | [14]      |
| IC <sub>50</sub> (Spontaneous contraction)                      | 3.8 x 10 <sup>-6</sup> M (3.8 μM) | Canine                         | Colonic circular smooth muscle  | [18]      |
| K <sub>i</sub> (Ca <sub>v</sub> 1.2 α <sub>1</sub> C-a subunit) | 1.5 μΜ                            | CHO Cells                      | Recombinant L-type channels     | [14]      |
| K <sub>i</sub> (Ca <sub>v</sub> 1.2 α <sub>1</sub> C-b subunit) | 2.92 μΜ                           | CHO Cells                      | Recombinant L-type channels     | [14]      |
| K <sub>i</sub> ([³H]-(+)-isradipine binding)                    | 0.38 μΜ                           | Rat                            | lleum smooth muscle homogenates | [17]      |

### **Pharmacokinetics**

The pharmacokinetic profile of **pinaverium bromide** is central to its GI-selective action.[7][9] As a quaternary ammonium compound, its absorption fr GI tract is inherently poor.[1][9]

| Parameter                               | Value               | Notes                                                                                    | Reference      |
|-----------------------------------------|---------------------|------------------------------------------------------------------------------------------|----------------|
| Absorption                              | Poor (5-10%)        | Due to high polarity and molecular weight.                                               | [1][9]         |
| Absolute Bioavailability                | < 1%                | Result of poor absorption and extensive first-pass metabolism.                           | [1][6][19]     |
| Time to Peak Plasma (T <sub>max</sub> ) | ~ 1 hour            | After oral administration.                                                               | [1][6][19][20] |
| Plasma Protein Binding                  | 95-97%              | Highly bound to human plasma proteins.                                                   | [1][6]         |
| Metabolism                              | Extensive (Hepatic) | Pathways include demethylation,<br>hydroxylation, and opening of the<br>morpholine ring. | [1][19][21]    |
| Elimination Half-life (t1/2)            | ~ 1.5 hours         | [1][6][19][20]                                                                           |                |
| Excretion                               | Predominantly Fecal | Due to poor absorption and significant hepatobiliary excretion.                          | [1][6][19]     |

```
digraph "Pinaverium_PK" {
graph [rankdir="TB", size="10,6!", dpi=72];
node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#2021";
edge [fontname="Arial", fontsize=9];

Oral [label="Oral Administration\n(Tablet with food)"];
```

GI\_Tract [label="GI Tract"];



Check Availability & Pricing

```
Absorption [label="Poor Absorption (<10%)", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202"
Portal Vein [label="Portal Vein"];
Liver [label="Liver\n(Extensive First-Pass Metabolism)"];
Systemic_Circulation [label="Systemic Circulation\n(Bioavailability <1%)\nPlasma Protein Binding (97%)"];
Feces [label="Elimination via Feces\n(Majority of dose)"];
Biliary_Excretion [label="Hepatobiliary Excretion"];
Oral -> GI_Tract;
GI_Tract -> Absorption [label=" "];
GI_Tract -> Feces [label="Unabsorbed Drug"];
Absorption -> Portal Vein;
Portal_Vein -> Liver;
Liver -> Systemic_Circulation;
Liver -> Biliary_Excretion [color="#34A853"];
Biliary_Excretion -> GI_Tract [color="#34A853"];
Systemic_Circulation -> Liver [label="Metabolism", style=dashed];
}
```

Caption: Pharmacokinetic pathway of orally administered Pinaverium Bromide.

### **Clinical Efficacy**

**Pinaverium bromide** has demonstrated efficacy in improving the symptoms of IBS, including abdominal pain, gas, and altered bowel habits.[10] Muli clinical trials and meta-analyses have found it to be superior to placebo.[22][23]

| Study / Analysis                   | Patient Population               | Key Finding(s)                                                             | Quantitative Outcome                                                                                                                    | Reference |
|------------------------------------|----------------------------------|----------------------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Zheng L, et al. (2015)             | IBS patients (Rome III criteria) | Significantly higher symptom improvement vs. placebo.                      | 60% of patients in the pinaverium group reported improvement vs. 34% in the placebo group.                                              | [11][12]  |
| Meta-analysis (Bor S, et al. 2021) | 8 studies of IBS patients        | Pinaverium showed a<br>beneficial effect on overall IBS<br>symptom relief. | Standardized Mean Difference<br>(SMD): 0.64Relative Risk<br>(RR): 1.75Odds Ratio (OR):<br>3.43Number Needed to Treat<br>(NNT): 4        | [22][24]  |
| Wittmann T, et al. (1999)          | 22 IBS patients                  | Normalized stool frequency<br>and reduced pain/bloating<br>after 14 days.  | Diarrhea group: stool<br>frequency decreased from 16<br>to 7/week.Constipation group:<br>stool frequency increased<br>from 2 to 6/week. | [25]      |
| Awad R, et al. (1995)              | 40 IBS patients                  | Significantly diminished pain duration.                                    | Pain duration reduced from several hours to a few minutes (P < 0.001).                                                                  | [26]      |

### Safety and Tolerability

**Pinaverium bromide** is generally well-tolerated.[10][23] The most common side effects are gastrointestinal in nature.[8][19][27] Due to the risk of esophageal irritation, it is crucial that tablets are swallowed whole with a glass of water during a meal and not while lying down or before bedtime.[9][1

- Common Adverse Effects: Nausea, abdominal pain, constipation, dry mouth, headache, and heartburn.[3][19][28]
- Rare Adverse Effects: Allergic reactions (rash, pruritus), dizziness, and hypersensitivity reactions.[8][27][29]



Check Availability & Pricing

- Drug Interactions: Co-administration with other anticholinergic agents may lead to enhanced spasmolysis.[8][19] Clinical trials have shown no signi interactions with digitalis drugs, oral anti-diabetics, insulin, or oral anticoagulants.[20][29]
- Contraindications: Known hypersensitivity to **pinaverium bromide**.[29] Caution is advised for patients with pre-existing esophageal lesions or hiata hernia.[9][19]

# Detailed Experimental Protocols In Vitro Colonic Smooth Muscle Contractility Assay

This protocol is based on methodologies used to assess the effect of pinaverium bromide on smooth muscle contractility in rats.[15]

- Objective: To determine the inhibitory effect of **pinaverium bromide** on contractions induced by acetylcholine (ACh) and potassium chloride (KCl) i isolated rat colonic muscle strips.
- · Methodology:
  - Animal Model: Male Wistar rats (250-300g) are used. Animals are housed individually and fasted for 24 hours before the experiment with free ac water.
  - Tissue Preparation: Rats are euthanized, and a segment of the distal colon is excised and placed in oxygenated Tyrode-Ringer solution. The circ muscle layer is carefully dissected and cut into strips (e.g., 10 mm long, 3 mm wide).
  - Experimental Setup: Each muscle strip is mounted in an organ bath containing Tyrode-Ringer solution, maintained at 37°C, and continuously bul with 95% O<sub>2</sub> and 5% CO<sub>2</sub>. One end of the strip is fixed, and the other is connected to an isometric force transducer to record contractions.
  - Protocol:
    - Strips are allowed to equilibrate for at least 60 minutes under a resting tension (e.g., 1g).
    - Stable contractions are induced by adding a stimulant to the bath, typically ACh (e.g., 10<sup>-5</sup> mol/L) or KCl (e.g., 60 mmol/L).
    - After washing and a recovery period, pinaverium bromide is added to the bath in cumulatively increasing concentrations (e.g., 10<sup>-7</sup> to 3x10<sup>-7</sup> mol/L), with an equilibration period of at least 15 minutes for each concentration.[15]
    - The contractile response to the stimulant (ACh or KCl) is measured again in the presence of each concentration of pinaverium.
  - Data Analysis: The inhibitory effect is calculated as the percentage decrease in the contraction amplitude compared to the pre-drug baseline. ICs values are determined from the concentration-response curve. Statistical analysis is performed using appropriate tests like the Student's t-test.[1





Click to download full resolution via product page

Caption: Experimental workflow for an in vitro muscle contractility assay.

#### Randomized, Double-Blind, Placebo-Controlled Clinical Trial

This protocol is based on the trial conducted by Zheng et al. to evaluate the efficacy and safety of pinaverium bromide in IBS patients.[11][24]

- Objective: To assess the efficacy and safety of **pinaverium bromide** compared to placebo for the treatment of Irritable Bowel Syndrome.
- Methodology:
  - Study Design: A multi-center, randomized, double-blind, placebo-controlled, parallel-group trial.
  - Patient Population: Patients diagnosed with IBS according to the Rome III criteria are recruited.[11]
  - Randomization and Blinding: Eligible patients are randomly assigned to receive either **pinaverium bromide** or a matching placebo. Both patient investigators are blinded to the treatment allocation.
  - Intervention:
    - Treatment Group: Receives pinaverium bromide (e.g., 50 mg) orally three times a day.[24]
    - Control Group: Receives an identical-looking placebo three times a day.
  - o Treatment Duration: The treatment period typically lasts for several weeks (e.g., 4 weeks), followed by a follow-up period.
  - o Outcome Measures:
    - Primary Endpoint: The proportion of patients reporting overall relief of IBS symptoms at the end of the treatment period.
    - Secondary Endpoints: Changes in individual symptom scores (abdominal pain, bloating, stool consistency), quality of life assessments, and in
      of adverse events.



Check Availability & Pricing

• Data Analysis: The primary analysis is typically performed on an intention-to-treat (ITT) basis. The percentage of responders in each group is corusing statistical tests such as the Chi-squared test. Symptom scores are compared using t-tests or non-parametric equivalents.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online

#### References

- 1. Pinaverium | C26H41BrNO4+ | CID 40704 PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. msjonline.org [msjonline.org]
- 3. Pinaverium Bromide: Uses, Side Effects and Medicines | Apollo Pharmacy [apollopharmacy.in]
- 4. grokipedia.com [grokipedia.com]
- 5. What is the mechanism of Pinaverium bromide? [synapse.patsnap.com]
- 6. mims.com [mims.com]
- 7. Pinaverium bromide: A calcium channel blocker acting selectively on the gastrointestinal tract | Semantic Scholar [semanticscholar.org]
- 8. What is Pinaverium bromide used for? [synapse.patsnap.com]
- 9. pdf.hres.ca [pdf.hres.ca]
- 10. [The clinical pharmacological profile of pinaverium bromide] PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. sciencedaily.com [sciencedaily.com]
- 12. medindia.net [medindia.net]
- 13. Facebook [cancer.gov]
- 14. caymanchem.com [caymanchem.com]
- 15. Effect of pinaverium bromide on stress-induced colonic smooth muscle contractility disorder in rats PMC [pmc.ncbi.nlm.nih.gov]
- 16. Action of pinaverium bromide, a calcium-antagonist, on gastrointestinal motility disorders. | Semantic Scholar [semanticscholar.org]
- 17. Interaction of pinaverium (a quaternary ammonium compound) with 1,4-dihydropyridine binding sites in rat ileum smooth muscle PMC [pmc.ncbi.nlm.nih.gov]
- 18. Pinaverium acts as L-type calcium channel blocker on smooth muscle of colon PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. mims.com [mims.com]
- 20. verification.fda.gov.ph [verification.fda.gov.ph]
- 21. Pinaverium Bromide [benchchem.com]
- 22. Efficacy of pinaverium bromide in the treatment of irritable bowel syndrome: a systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gc
- 23. [The clinical pharmacological profile of pinaverium bromide]. | Semantic Scholar [semanticscholar.org]
- 24. researchgate.net [researchgate.net]
- 25. [Effectiveness of pinaverium bromide therapy on colonic motility disorders in irritable bowel syndrome] PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Irritable bowel syndrome treatment using pinaverium bromide as a calcium channel blocker. A randomized double-blind placebo-controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. What are the side effects of Pinaverium bromide? [synapse.patsnap.com]
- 28. Pinaverium Oral [myhealth.alberta.ca]
- 29. aapharma.ca [aapharma.ca]
- To cite this document: BenchChem. [An In-depth Pharmacological Profile of Pinaverium Bromide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b7970249#in-depth-pharmacological-profile-of-pinaverium-bromide]

#### Disclaimer & Data Validity:



Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Tea compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com